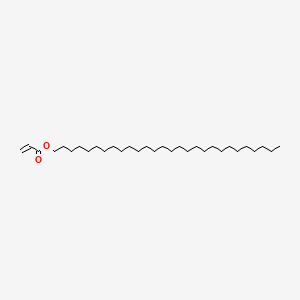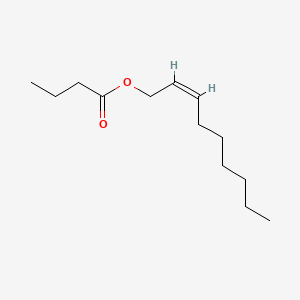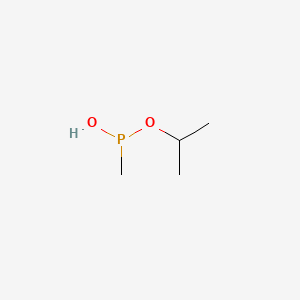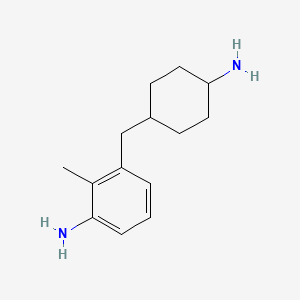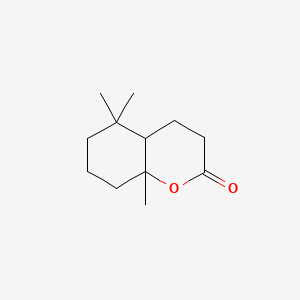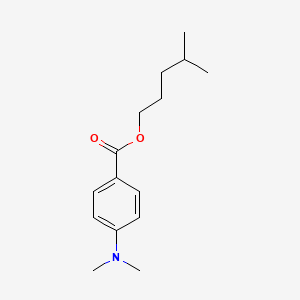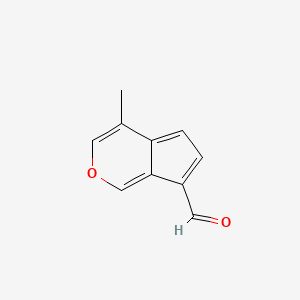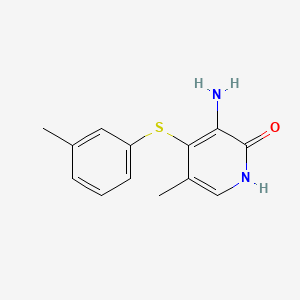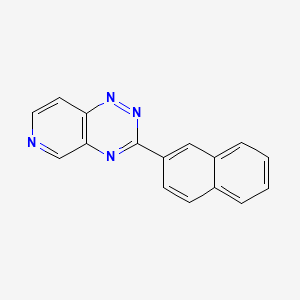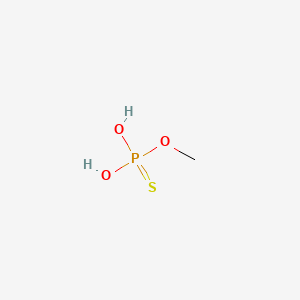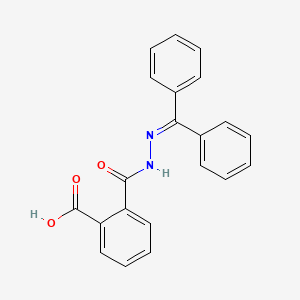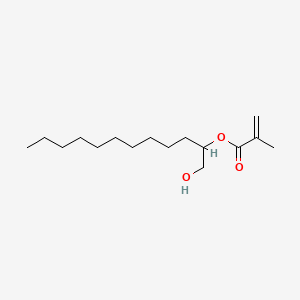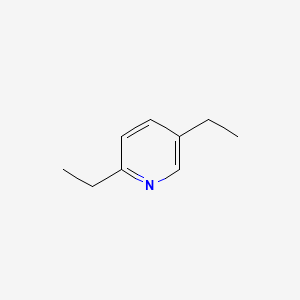![molecular formula C19H29NO2 B12661015 Methyl 2-[(2-methyldecylidene)amino]benzoate CAS No. 94201-26-0](/img/structure/B12661015.png)
Methyl 2-[(2-methyldecylidene)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-methyldecylidene)amino]benzoate is an organic compound with the molecular formula C19H29NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 2-methyldecylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methyldecylidene)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-methyldecanal. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the amino group of methyl 2-aminobenzoate and the aldehyde group of 2-methyldecanal.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2-methyldecylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Methyl 2-[(2-methyldecyl)amino]benzoate.
Substitution: Various substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-methyldecylidene)amino]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-methyldecylidene)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound may also interact with cell membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-aminobenzoate
- Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate
- Methyl 2-[(2-methylpropylidene)amino]benzoate
Uniqueness
Methyl 2-[(2-methyldecylidene)amino]benzoate is unique due to the presence of the 2-methyldecylidene group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
94201-26-0 |
|---|---|
Fórmula molecular |
C19H29NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
methyl 2-(2-methyldecylideneamino)benzoate |
InChI |
InChI=1S/C19H29NO2/c1-4-5-6-7-8-9-12-16(2)15-20-18-14-11-10-13-17(18)19(21)22-3/h10-11,13-16H,4-9,12H2,1-3H3 |
Clave InChI |
ONNNEAIFEQHXNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)C=NC1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


